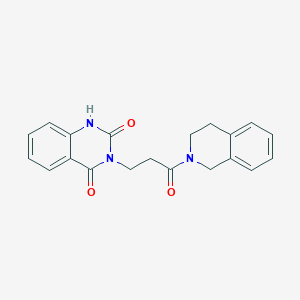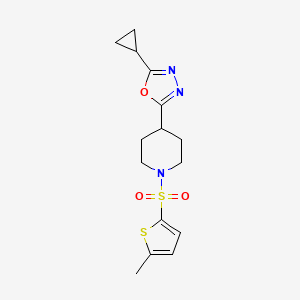
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a thiazole ring, and a chromene ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for a variety of interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Activity
A study describes the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds were evaluated for their antimicrobial activity against various bacterial strains, demonstrating significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Novel Metal Complexes Synthesis
Another research focus is on the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes using organic ligands derived from 3-formylchromone and oxamic acid thiohydrazides. The study involves crystal structure determination and electrochemical investigations, providing insights into their potential applications in various fields (Myannik et al., 2018).
Probe for Metal Ion Detection
Research also includes the development of highly sensitive probes for metal ion detection, such as the synthesis of a coumarin-pyrazolone probe for detecting Cr3+ ions. This probe demonstrates quick color responses and significant quenching of fluorescence, indicating its potential for environmental monitoring and biological applications (Mani et al., 2018).
Chemosensors for Anions
Furthermore, the compound has been studied in the context of synthesizing chemosensors for anion detection. Coumarin benzothiazole derivatives have been developed to recognize cyanide anions through specific chemical reactions, showcasing the versatility of these compounds in chemical sensing technologies (Wang et al., 2015).
Antimicrobial and Anticancer Activities
Lastly, the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring have been explored. These compounds have shown promising antimicrobial activity, further highlighting the pharmaceutical potential of such chemical entities (Ramaganesh, Bodke, & Venkatesh, 2010).
Wirkmechanismus
The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-11-17(26-19(21-11)16-7-4-8-25-16)10-20-18(23)15-9-13(22)12-5-2-3-6-14(12)24-15/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPBOFEFARECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole](/img/structure/B2676988.png)
![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2676989.png)
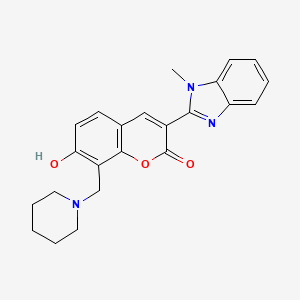
![5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2676991.png)
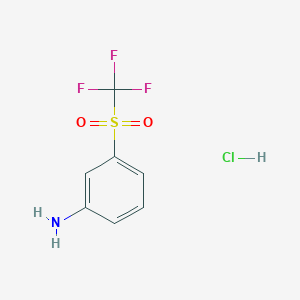

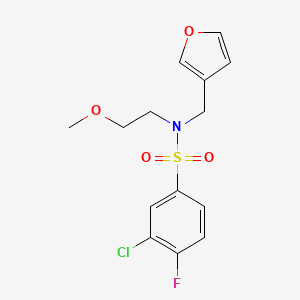

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)
